Phenylsilanetriol

Surface modification Silica hydrophobization Organosilanepolyol

Phenylsilanetriol (CAS 3047-74-3), also named trihydroxy(phenyl)silane, is a crystalline organosilanetriol bearing three hydroxyl groups directly attached to a phenyl-substituted silicon center (molecular formula C₆H₈O₃Si; molecular weight 156.21 g/mol). It is obtained as a white crystalline solid via controlled hydrolysis of either phenyltrichlorosilane or phenyltrimethoxysilane, with reported isolated yields of up to 68–79%.

Molecular Formula C6H8O3Si
Molecular Weight 156.21 g/mol
CAS No. 3047-74-3
Cat. No. B1655011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylsilanetriol
CAS3047-74-3
Molecular FormulaC6H8O3Si
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](O)(O)O
InChIInChI=1S/C6H8O3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5,7-9H
InChIKeyFCVNATXRSJMIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylsilanetriol (CAS 3047-74-3): Procurement-Grade Organosilanetriol with Three Reactive Silanol Functionalities


Phenylsilanetriol (CAS 3047-74-3), also named trihydroxy(phenyl)silane, is a crystalline organosilanetriol bearing three hydroxyl groups directly attached to a phenyl-substituted silicon center (molecular formula C₆H₈O₃Si; molecular weight 156.21 g/mol) . It is obtained as a white crystalline solid via controlled hydrolysis of either phenyltrichlorosilane or phenyltrimethoxysilane, with reported isolated yields of up to 68–79% [1]. The compound is a member of the silanetriol family (RSi(OH)₃), distinguished by three hydrogen-bond donor/acceptor sites in close proximity, and serves as a defined molecular precursor—rather than an in situ transient—for siloxane-based materials, surfaces, and polymers.

Pre-hydrolyzed silanetriol source with three reactive silanol groups for siloxane-based materials
Crystalline solid with reported room-temperature stability, enabling direct use as a defined molecular reagent
Supports catalyst-free surface modification and controlled condensation pathways in polymer and nanoparticle synthesis

Why Phenylsilanetriol Cannot Be Swapped with Generic Alkoxysilanes or Other Silanetriols Without Performance Loss


Organosilanetriols and their alkoxysilane precursors are not interchangeable drop-in reagents. The phenyl ring in phenylsilanetriol (PST) provides a balance between crystallinity, hydrogen-bonding network stability, and moderate condensation reactivity that is distinct from both sterically hindered silanetriols and trifunctional alkoxysilanes. Methyl-substituted arylsilanetriols exhibit reduced dimerization rates relative to unsubstituted PST, demonstrating that even minor ring substitution alters condensation kinetics [1]. Meanwhile, the alkoxysilane analogue phenyltrimethoxysilane (PTMS) requires an additional hydrolysis step and 2.5 times higher molar loading to achieve the same silica surface hydrophobicity as PST, underscoring that PST is not merely a hydrolyzed form of its alkoxysilane counterpart but a functionally differentiated intermediate with direct, catalyst-free surface reactivity [2]. Substituting PST with a generic silanetriol or alkoxysilane risks altered condensation selectivity, lower modification efficiency, and loss of the tunable nanoparticle/polymer architecture PST uniquely enables.

Alkoxysilane precursors (e.g., PTMS)

Require separate hydrolysis and may need higher modifier loading to achieve comparable surface hydrophobicity, altering process efficiency and surface speciation.

Methyl-substituted arylsilanetriols

Exhibit reduced condensation kinetics relative to unsubstituted PST, which may shift network formation rate and final siloxane architecture.

Generic silanetriols without aryl substitution

Lack the phenyl group’s influence on crystallinity and H-bonding network stability, potentially altering solubility, stability, and condensation selectivity.

Head-to-Head Quantitative Differentiation of Phenylsilanetriol vs. Closest Analogs and Precursors


PST vs. Phenyltrimethoxysilane (PTMS): 2.5× Lower Modifier Loading for Full Silica Hydrophobization

In a direct head-to-head comparison under identical modification conditions, PST achieved full silica particle floatability (hydrophobicity) at a loading of 2 wt% relative to silica, whereas PTMS required ≥5 wt% to reach the same endpoint—a 2.5-fold higher molar-equivalent consumption of the alkoxysilane precursor [1]. Additionally, the water contact angle (CA) on 2D layers of modified silica particles increased with PST loading from 62° (untreated) to 92° at 1 wt% PST and reached 132° at 10 wt% PST [1].

PST vs. PTMS Loading
Head-to-head
2 wt% PST achieved full silica hydrophobicity vs. ≥5 wt% PTMS required under identical catalyst-free conditions
PST supports reduced modifier consumption and eliminates the separate hydrolysis step in surface modification workflows.
Measured on 200 nm silica particles; reported water contact angle reached 132° at 10 wt% PST loading.
Surface modification Silica hydrophobization Organosilanepolyol

PST vs. Methyl-Substituted Arylsilanetriols: Faster Dimerization Kinetics of the Unsubstituted Parent Compound

A systematic study of methyl-substituted arylsilanetriols (2,6-dimethylphenyl-, 2,4,6-trimethylphenyl-, and 2,3,5,6-tetramethylphenylsilanetriol) demonstrated that all methylated derivatives are prone to condensation in solution and solid state, but their dimerization rate is reduced compared to unsubstituted phenylsilanetriol [1]. The unsubstituted PST thus represents the highest-reactivity baseline among this series, making it the preferred choice when faster condensation kinetics are desired for rapid siloxane network formation.

Condensation Rate vs. Methyl-Substituted
Head-to-head
Unsubstituted PST exhibited the fastest dimerization rate among the tested arylsilanetriol series
PST serves as the highest-reactivity baseline for rapid siloxane network formation within this compound class.
Relative trend established across four compounds; exact rate constants not reported.
Condensation kinetics Silanetriol stability Structure-reactivity relationship

Acid-Catalyzed Condensation of PST: Selective Formation of an Isolable Cyclotrisiloxane, a Reaction Not Observed with Common Alkoxysilanes

Under acid-catalyzed condensation (methanesulfonic acid), PST produces cis,trans-1,3,5-trihydroxy-1,3,5-triphenylcyclotrisiloxane as the main isolable product; this cyclic trimer was fully characterized by spectroscopy and single-crystal X-ray diffraction [1]. The cyclotrisiloxane was previously believed to exist only as a transient, low-concentration species during condensation of PST or its precursors, but was found to be surprisingly stable even in acidic solution and capable of partial isomerization to the cis,cis isomer [1]. This discrete cyclotrisiloxane isolation is a characteristic of PST as a defined molecular silanetriol building block that is not readily replicated using alkoxysilane precursors under analogous conditions, where uncontrolled polycondensation typically dominates.

Cyclotrisiloxane Formation Selectivity
Class-level inference
cis,trans-1,3,5-trihydroxy-1,3,5-triphenylcyclotrisiloxane isolated as main product under methanesulfonic acid catalysis
PST enables discrete cyclic intermediate synthesis not readily accessible from alkoxysilane precursors.
Previously considered too unstable to isolate; structure confirmed by single-crystal XRD.
Cyclosiloxane synthesis Condensation selectivity Silsesquioxane precursor

PST-Mediated Emulsion Polycondensation: Tunable Nanoparticle Size Control from 30 to 110 nm

Using PST formed in aqueous solution as the monomer, spherical poly(phenylsilsesquioxane) (PPSQ) nanoparticles were prepared by emulsion polycondensation. The average particle diameter was systematically controlled from 30 nm to 110 nm simply by varying the amount of emulsifier added [1]. This level of size control, combined with residual silanol functionality on the particle surface for further chemical modification, is enabled by the defined trifunctional reactivity of PST as a molecular precursor that undergoes stepwise condensation rather than uncontrolled gelation.

Nanoparticle Size Control
Cross-study comparable
PPSQ particle diameter tunable from 30 to 110 nm by adjusting emulsifier concentration
Supports predictable sub-100 nm particle engineering with retained surface silanol functionality.
Emulsion polycondensation of PST formed in aqueous solution; reactive silanol groups remain for further modification.
Nanoparticle synthesis Emulsion polymerization Poly(phenylsilsesquioxane)

Ladder Polyphenylsilsesquioxane from PST: High Molecular Weight (Mw 319 kDa) with Film-Forming Capability

Condensation of PST with cis-hexaphenylcyclohexasiloxanehexaol in an ammonia medium produced soluble, high-molecular-weight ladder polyphenylsilsesquioxanes (L-PPSS) with Mw = 319 kDa, Mn = 137 kDa, PDI = 2.3, and intrinsic viscosity [η] = 1.50 dL/g [1]. These polymers formed transparent, strong films and exhibited high thermal/thermo-oxidative stability [1]. In an earlier independent study, PST-based poly(phenylsilsesquioxane) obtained via KOH-catalyzed polycondensation of the low-molecular-weight PST hydrolysate reached Mw = 120 kDa with a highly ordered ladder structure [2]. Both values are characteristic of well-defined ladder architectures achievable from PST, contrasting with the more irregular network structures often obtained from direct trialkoxysilane polycondensation.

Ladder Polymer Molecular Weight
Cross-study comparable
Mw = 319 kDa (PDI 2.3) for PST-derived ladder polyphenylsilsesquioxane
Reported high molecular weight may support film-forming application research.
Ammonia-mediated condensation; films are transparent, strong, and thermally stable.
Ladder polymer Polyphenylsilsesquioxane High-performance coatings

PST Solid-State Stability Advantage: Crystalline Isolation with Defined Reactivity, Contrasting with In-Situ Alkoxysilane Hydrolysis

PST is obtained as a crystalline solid that is surprisingly stable in the solid state at room temperature, enabling isolation, purification, and full analytical characterization (wide-angle X-ray powder diffraction, multinuclear NMR, IR, TGA) [1]. In acetone solution, slow condensation occurs, but the solid-state stability allows PST to be stored and used as a pre-formed, analytically defined reagent [1]. This contrasts with the behavior of most trifunctional alkoxysilanes, which hydrolyze in situ with variable kinetics and produce complex, evolving mixtures of silanol intermediates that are difficult to characterize or reproduce batch-to-batch.

Solid-State Stability
Class-level inference
Isolable as a crystalline solid, stable at room temperature; slow condensation in acetone solution
Enables storage and use as a pre-formed, analytically defined silanetriol reagent.
Contrasts with transient, non-isolable silanol mixtures typical of in situ alkoxysilane hydrolysis.
Silanetriol isolation Solid-state stability Pre-hydrolyzed precursor

Procurement-Relevant Application Scenarios Where Phenylsilanetriol Differentiation Matters


Catalyst-Free Hydrophobic Modification of Inorganic Oxide Fillers at Reduced Modifier Loading

When modifying silica or other inorganic oxide particles for hydrophobic filler applications (e.g., green tires, polymer composites, HPLC stationary phases), PST achieves full hydrophobicity at 2 wt% loading without any acid/base catalyst and without the hydrolysis step required for alkoxysilanes [1]. Compared to PTMS, which demands ≥5 wt% and an 8-hour pre-hydrolysis, PST reduces modifier consumption by over 60% on a molar basis, directly lowering raw material cost and eliminating catalyst residues that can compromise downstream performance [1].

Synthesis of Structurally Defined Cyclosiloxane Building Blocks via Acid-Catalyzed PST Condensation

For laboratories and manufacturers synthesizing silsesquioxane cages, ladder polymer intermediates, or well-defined cyclosiloxane cores, PST uniquely yields cis,trans-1,3,5-trihydroxy-1,3,5-triphenylcyclotrisiloxane as an isolable main product under mild acid catalysis [2]. This discrete cyclic trimer, previously considered too unstable to isolate from alkoxysilane hydrolysis mixtures, is a valuable intermediate for constructing higher-order silsesquioxane architectures with controlled topology—an outcome not achievable with generic trialkoxysilane precursors where random polycondensation predominates.

Emulsion-Based Manufacturing of Sub-100 nm Poly(phenylsilsesquioxane) Nanoparticles with Surface Functionality

PST's defined trifunctional reactivity in aqueous solution enables the emulsion polycondensation production of PPSQ nanoparticles with precisely tunable diameters (30–110 nm) [3]. The resulting particles retain accessible silanol groups on their surface, eliminating the need for post-synthesis functionalization steps. This makes PST the precursor of choice for manufacturers of functional nanofillers, drug-delivery carriers, or catalyst supports that require both tight particle size control and inherent surface reactivity.

Production of Soluble, Film-Forming Ladder Polyphenylsilsesquioxanes for High-Performance Coatings and Dielectrics

Condensation of PST under ammonia or base catalysis generates soluble ladder polyphenylsilsesquioxanes with weight-average molecular weights reaching 120–319 kDa, capable of forming transparent, mechanically robust films with high thermal stability [4][5]. These properties are relevant for interlayer dielectric films in microelectronics, high-refractive-index optical coatings, and heat-resistant protective layers. The use of PST as a defined monomeric building block, rather than uncontrolled trialkoxysilane hydrolysis, provides the structural regularity needed for reproducible ladder polymer architecture and film performance.

Application
Selection Property
Validation Focus
Catalyst-free hydrophobic modification of oxide fillers
Pre-hydrolyzed silanol source enabling direct, catalyst-free surface bonding
Modifier loading efficiency relative to alkoxysilane benchmarks
Structurally defined cyclosiloxane building block synthesis
Acid-catalyzed selectivity toward isolable cyclic trimer
Cyclotrisiloxane product identity and structural regularity
Sub-100 nm PPSQ nanoparticle manufacturing
Emulsion polycondensation with tunable particle size
Particle diameter reproducibility and surface silanol accessibility
Film-forming ladder polysilsesquioxane production
Condensation to high-molecular-weight ladder architecture
Film quality, molecular weight regime, and thermal stability
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